molecular formula C27H28O9 B014802 Chrysomycin B CAS No. 83852-56-6

Chrysomycin B

货号: B014802
CAS 编号: 83852-56-6
分子量: 496.5 g/mol
InChI 键: BJPYMDSMDBCKEP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Albacarcin M is a polycyclic antitumor antibiotic compound produced by the fermentation of the bacterium Streptomyces albaduncas. It has shown significant antibacterial activity and the ability to inhibit the growth of mammalian tumors, such as P388 leukemia in mice .

准备方法

Albacarcin M is synthesized through the fermentation of Streptomyces albaduncas strain C-38291 (ATCC 39151) . The fermentation process involves cultivating the bacterium in a suitable nutrient medium under controlled conditions to produce the desired compound. The compound is then isolated and purified from the fermentation broth.

化学反应分析

Albacarcin M undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Antimicrobial Activity

Chrysomycin B has demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). Recent studies have highlighted its efficacy against both wild-type and multidrug-resistant strains of M. tuberculosis.

Anti-Tuberculosis Activity

  • This compound exhibits potent anti-tuberculosis activity with minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL against various MDR strains .
  • Its mechanism of action is still under investigation, but it is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Synthesis and Derivative Development

The development of this compound derivatives has been a focus in the pursuit of more effective anti-TB agents. The synthesis of these derivatives allows for the exploration of structure-activity relationships (SAR), which can enhance their pharmacological profiles.

Synthetic Pathways

  • Recent advancements have led to a scalable synthesis of Chrysomycin A and its derivatives, which include this compound . This synthetic route employs sequential C–H functionalization techniques that facilitate the generation of various analogues.
  • The ability to produce large quantities of these compounds opens avenues for extensive pharmacological testing and optimization .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound in clinical settings and laboratory experiments:

Clinical Applications

  • In a study examining the effects of Chrysomycin A (which includes this compound as a derivative), researchers noted significant reductions in bacterial viability in vitro against MDR-TB strains .
  • The potential for this compound to be developed into a therapeutic agent for TB is supported by its demonstrated efficacy and the ongoing exploration of its analogues.

Anticancer Properties

  • Beyond its antimicrobial effects, this compound also shows promise in anticancer applications. It has been noted for its ability to inhibit tumor cell proliferation in certain cancer models, suggesting a dual role as both an antibiotic and an anticancer agent .

Comparative Data Table

The following table summarizes key findings related to this compound's applications:

Property This compound Chrysomycin A
SourceDerived from StreptomycesDerived from Streptomyces A-419
Anti-TB ActivityMIC: 1.56 - 6.25 µg/mLMIC: 0.4 µg/mL
Anticancer ActivityYes (in certain cancer models)Yes (notable in glioma cells)
Synthesis ComplexityModerateScalable synthesis available
Mechanism of ActionDisruption of cell wall synthesisUnknown; further studies needed

作用机制

The mechanism of action of Albacarcin M involves its ability to bind to DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This binding leads to DNA damage and cell death, particularly in rapidly dividing cancer cells. The molecular targets and pathways involved in this process include the inhibition of DNA synthesis and the induction of apoptosis .

相似化合物的比较

Albacarcin M is structurally similar to other polycyclic antibiotics such as gilvocarcin V and chrysomycin B. These compounds share a common aglycone moiety and exhibit similar biological activities. Albacarcin M is unique in its specific molecular structure and the particular strain of Streptomyces used for its production .

Similar Compounds::

生物活性

Chrysomycin B, a member of the chrysomycin family of compounds, is derived from the actinobacteria Streptomyces species. This compound has garnered significant attention due to its diverse biological activities, particularly in the realms of antibacterial and antitumor effects. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

1. Overview of this compound

This compound is a C-glycoside polyketide known for its structural complexity and unique pharmacological properties. It is primarily isolated from marine-derived Streptomyces strains and has been studied for its potential as an anti-tuberculosis agent and its cytotoxic effects on cancer cells.

2. Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Its effectiveness has been quantified in several studies:

  • Minimum Inhibitory Concentrations (MICs) :
    • Against Methicillin-resistant Staphylococcus aureus (MRSA): MIC values range from 2 to greater than 64 µg/mL.
    • For other Gram-positive bacteria, the MICs reported are between 0.5 to 2 µg/mL for its acetylated derivatives .

Table 1: Antibacterial Activity of this compound and Derivatives

CompoundTarget OrganismMIC (µg/mL)
This compoundMRSA>64
4'-acetyl-chrysomycin BMRSA2
4'-acetyl-chrysomycin AVarious Gram-positives0.5 - 2

3. Antitumor Activity

This compound also demonstrates notable cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been a focal point of research:

  • Cytotoxicity : The acetylated analogs of this compound showed enhanced cytotoxic effects, with IC50 values less than 10 ng/mL against several cancer types .
  • Mechanism of Action : Studies suggest that this compound may disrupt cellular metabolism and increase oxidative stress in cancer cells, leading to cell death .

Table 2: Cytotoxicity of this compound and Analogues

CompoundCancer Cell LineIC50 (ng/mL)
This compoundVarious<10
Acetylated AnalogVarious<10

4. Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Research indicates that this compound may inhibit enzymes involved in critical metabolic pathways, such as glutaminase and hexokinase, which are crucial for tumor growth .
  • Oxidative Stress Induction : The compound has been shown to increase reactive oxygen species (ROS) levels in glioma cells, leading to oxidative damage and apoptosis .

5. Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

  • A study demonstrated that acetylated derivatives of this compound were effective against multidrug-resistant strains of Mycobacterium tuberculosis, with promising results in preclinical models .
  • Another investigation focused on the compound's impact on glioblastoma cells, revealing that it reshapes cellular metabolism and enhances oxidative stress, contributing to reduced tumor growth in vivo .

属性

IUPAC Name

1-hydroxy-10,12-dimethoxy-8-methyl-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPYMDSMDBCKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90918862
Record name 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83852-56-6, 92934-54-8
Record name Chrysomycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083852566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albacarcin M
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chrysomycin B
Reactant of Route 2
Chrysomycin B
Reactant of Route 3
Chrysomycin B
Reactant of Route 4
Chrysomycin B
Reactant of Route 5
Chrysomycin B
Reactant of Route 6
Chrysomycin B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。